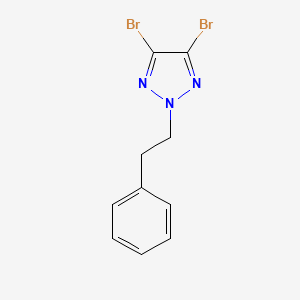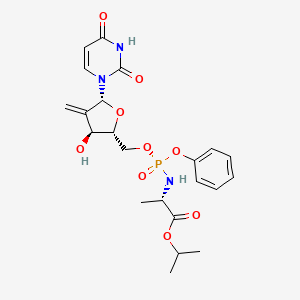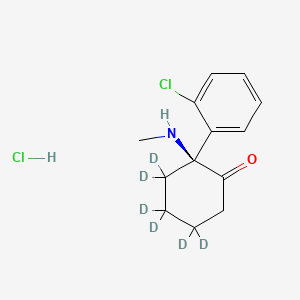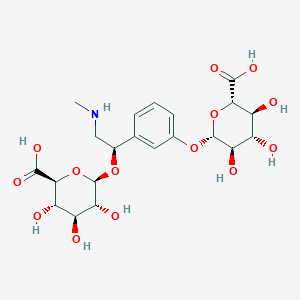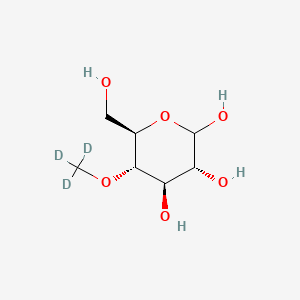
4-O-Methyl-D-glucose-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Methyl-D-glucose-d3: is a deuterated form of 4-O-Methyl-D-glucose, a derivative of glucose where the hydroxyl group at the fourth carbon is replaced by a methoxy group. The deuterium labeling (d3) indicates that three hydrogen atoms in the molecule are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methyl-D-glucose-d3 typically involves the methylation of D-glucose followed by deuterium exchange. The process begins with the protection of hydroxyl groups in D-glucose, followed by selective methylation at the fourth position. The final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale synthesis using similar methods as described above, with stringent control over reaction conditions to ensure high purity and isotopic labeling efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-O-Methyl-D-glucose-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like methyl iodide and silver oxide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
4-O-Methyl-D-glucose-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Helps in studying glucose metabolism and transport in biological systems.
Medicine: Utilized in research on diabetes and other metabolic disorders to understand glucose utilization and regulation.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of 4-O-Methyl-D-glucose-d3 involves its incorporation into metabolic pathways where it mimics the behavior of glucose. The deuterium labeling allows researchers to trace its movement and transformation within biological systems. The compound interacts with glucose transporters and enzymes involved in glycolysis and other metabolic processes, providing insights into the molecular targets and pathways involved .
Comparación Con Compuestos Similares
4-O-Methyl-D-glucose: The non-deuterated form of the compound.
2-Deoxy-D-glucose: Another glucose derivative used in metabolic studies.
D-Glucose:
Uniqueness: 4-O-Methyl-D-glucose-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers .
Propiedades
Fórmula molecular |
C7H14O6 |
|---|---|
Peso molecular |
197.20 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-6-(hydroxymethyl)-5-(trideuteriomethoxy)oxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-3(2-8)13-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1/i1D3 |
Clave InChI |
UGQUOHHDWLIZQM-DDZTUYPPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
SMILES canónico |
COC1C(OC(C(C1O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


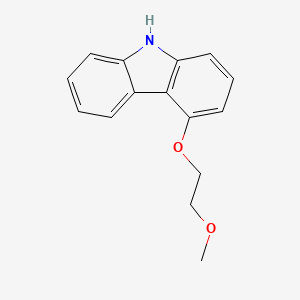
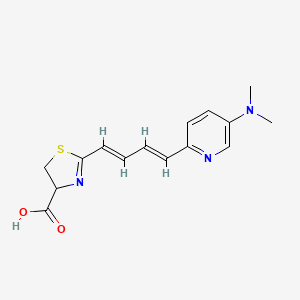
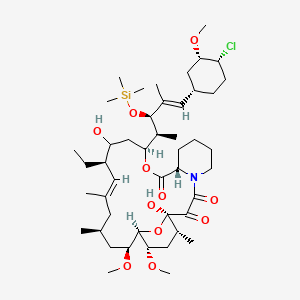
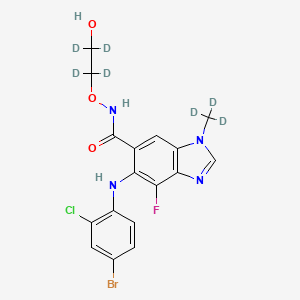
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
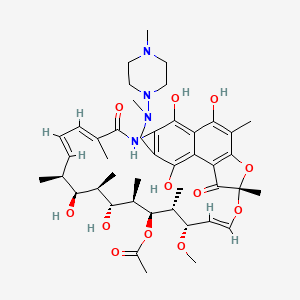
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
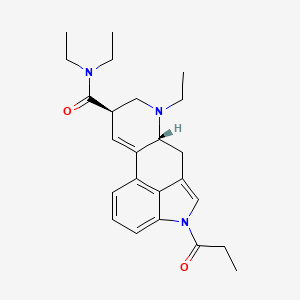

![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
